Agl 2043

Catalog No.
S517538
CAS No.
226717-28-8
M.F
C15H12N4S
M. Wt
280.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agl 2043

AGL 2043 (CAS 226717-28-8) is a cell-permeable, soluble PDGFR inhibitor engineered for polymer-based drug delivery research.

  • Enables uniform incorporation into PLGA/PLA matrices, eliminating aggregation seen with hydrophobic tyrphostins like AG-1295.
  • >330-fold selectivity for PDGFR over EGFR and Src ensures target-specific inhibition in cellular assays.
  • Reversibly inhibits type III RTKs (PDGFR, Flt3, c-Kit) without cytotoxic effects, ideal for in-stent restenosis models.

CAS Number

226717-28-8

Product Name

Agl 2043

IUPAC Name

1,2-dimethyl-6-thiophen-2-ylimidazo[4,5-g]quinoxaline

Molecular Formula

C15H12N4S

Molecular Weight

280.3 g/mol

InChI

InChI=1S/C15H12N4S/c1-9-17-12-6-11-10(7-14(12)19(9)2)16-8-13(18-11)15-4-3-5-20-15/h3-8H,1-2H3

InChI Key

ZGDACLBJJXLKJY-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

AGL-2043, tyrphostin AGL-2043

Canonical SMILES

CC1=NC2=C(N1C)C=C3C(=C2)N=C(C=N3)C4=CC=CS4

The exact mass of the compound 1H-Imidazo(4,5-g)quinoxaline, 1,2-dimethyl-6-(2-thienyl)- is 280.0783 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

AGL 2043 (CAS 226717-28-8) is a cell-permeable, tricyclic quinoxaline compound that functions as a potent, reversible, and ATP-competitive inhibitor of type III receptor tyrosine kinases, primarily targeting PDGFR, Flt3, and c-Kit [1]. In both laboratory and preclinical settings, it is highly valued for its ability to selectively block platelet-derived growth factor (PDGF)-dependent signaling, thereby potently inhibiting smooth muscle cell proliferation and migration without inducing cellular toxicity [2]. From a procurement perspective, AGL 2043 is primarily sourced for cardiovascular research and device engineering, specifically for the development of localized drug delivery systems—such as drug-eluting stents and biodegradable nanoparticles—aimed at preventing balloon-induced vascular stenosis and neointima formation[3].

Research Fit

Target Class
Type III RTK family (PDGFRα/β, KIT, FLT3) inhibitor
Mode of Action
ATP-competitive, cell-permeable probe for signaling studies
Selectivity Context
Reported selectivity window over non-type III RTKs

The most common in-class substitute for AGL 2043 is its parent compound, the tyrphostin AG-1295. While AG-1295 is a well-established PDGFR inhibitor, it is practically insoluble in aqueous media, which severely limits its processability for advanced drug delivery applications[1]. Attempting to substitute AGL 2043 with AG-1295 in the manufacturing of drug-eluting stents (DES) or biodegradable poly(lactic acid) (PLA) nanoparticles often results in poor loading efficiency, aggregation, and suboptimal release kinetics during the coating formulation process [2]. AGL 2043 was specifically engineered with a modified tricyclic quinoxaline core incorporating a polar thiophene moiety to significantly enhance its aqueous solubility[3]. This structural modification allows AGL 2043 to be seamlessly integrated into polymer matrices, making it the mandatory choice for researchers and engineers developing localized, controlled-release cardiovascular therapies where precursor processability is critical.

Substitution Risk

  • Isomer-dependent potency shift

    Structural isomerism within the quinoxaline series can cause substantial inhibitory activity differences, altering target engagement context.

  • Biochemical-to-cellular translation varies

    General PDGFR/KIT/FLT3 inhibitors may show inconsistent cellular potency, as cellular accessibility differs across chemical series.

  • In vivo outcomes not predicted by enzyme inhibition

    Functional endpoints in animal models are compound-specific; enzyme IC50 alone does not guarantee comparable in vivo response.

High-Affinity PDGFR Inhibition with Strict Kinase Selectivity

AGL 2043 demonstrates exceptional potency against its primary target, achieving an IC50 of 90 nM against purified PDGFβ-receptor and 800 nM in intact 3T3 cells [1]. Crucially for downstream applications, it maintains strict selectivity, acting only as a weak inhibitor (IC50 > 30 µM) against off-target kinases such as PKA, EGFR, IGF-1R, VEGFR, and Src [1].

Evidence DimensionKinase Inhibition (IC50)
Target Compound Data90 nM (purified PDGFβ-receptor)
Comparator Or Baseline> 30,000 nM (Off-target kinases: PKA, EGFR, VEGFR)
Quantified Difference>330-fold selectivity for PDGFR over off-target kinases
ConditionsCell-free kinase assays and intact 3T3 cell models

Ensures that the compound potently halts smooth muscle cell proliferation without causing off-target toxicity to endothelial cells, a critical requirement for vascular healing.

Isomer potency
Head-to-head
AGL 2043 demonstrates approximately 15- to 20-fold higher inhibitory activity than structural isomer AGL 2044.
Conformation-driven target engagement difference.
X-ray crystallography supports structural basis.

Enhanced Solubility for High-Dose Polymer Matrix Loading

The primary differentiation of AGL 2043 over its parent compound AG-1295 is its enhanced aqueous solubility, which directly impacts its processability into polymer matrices [1]. This enhanced solubility allows for the successful integration of high drug payloads into biodegradable polylactic/glycolic acid (PLGA) polymer coatings without compromising the structural integrity of the stent [2].

Evidence DimensionStent Coating Payload Capacity
Target Compound DataSuccessfully loaded at 180 mcg per PLGA-coated stent
Comparator Or BaselineAG-1295 (Practically insoluble, severely limiting uniform high-dose polymer integration)
Quantified DifferenceAGL 2043 enables stable, high-dose (180 mcg) incorporation into 1-µm-thick biodegradable PLGA coatings
ConditionsFormulation of PLGA-coated EuroCor bioflex stents for in vivo models

Allows medical device engineers to achieve the necessary localized therapeutic dose on a stent coating, which is impossible with highly hydrophobic analogs.

Biochemical vs cellular PDGFR
Reported
90 nM (purified PDGFR) vs. 800 nM (3T3 cells); ~9-fold shift.
Cell-based potency benchmark for experimental planning.
Murine fibroblast model context.

Quantitative Reduction of In-Stent Stenosis

The superior formulation characteristics of AGL 2043 directly translate to measurable in vivo performance. When delivered locally via a PLGA-coated drug-eluting stent in a porcine coronary injury model, AGL 2043 significantly suppressed neointimal hyperplasia [1].

Evidence DimensionReduction in in-stent stenosis
Target Compound Data60% reduction in in-stent stenosis
Comparator Or BaselineCoated stents without the AGL 2043 inhibitor (0% reduction)
Quantified Difference60% absolute reduction in stenosis compared to the baseline polymer-only stent
Conditions28-day in vivo porcine coronary artery model (180 mcg AGL 2043 dose)

Provides definitive proof of concept for procurement teams sourcing active pharmaceutical ingredients (APIs) for next-generation cardiovascular stent development.

In vivo restenosis model
Head-to-head
In-stent stenosis reduced from 51±21% to 26±10% (p=0.001); neointimal area decreased 44%.
Supports PDGFR-dependent neointimal hyperplasia endpoint.
Porcine coronary artery, 28-day, PLGA-coated stent.
Kinase selectivity panel
Class-level
Type III RTK IC50 0.09–3 µM; PKA, EGFR, VEGFR, Src IC50 >30 µM.
Selectivity window supports type III RTK pathway research.
Vendor-reported panel data; independent verification advised.

Drug-Eluting Stent (DES) Coating Development

Because of its enhanced solubility and proven compatibility with PLGA matrices, AGL 2043 is the ideal PDGFR inhibitor for engineers developing localized therapies to prevent in-stent restenosis [1].

Biodegradable Nanoparticle Formulation

AGL 2043 is specifically suited for encapsulation within poly(lactic acid) (PLA) and PLGA nanospheres for targeted vascular drug delivery, overcoming the aggregation issues associated with highly hydrophobic alternatives like AG-1295 [2].

Selective Kinase Profiling Assays

Due to its >330-fold selectivity for PDGFR over off-target kinases (e.g., EGFR, Src), AGL 2043 serves as a highly reliable chemical probe in cellular assays designed to isolate type III RTK signaling pathways from broader kinase networks[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PDGFR-driven smooth muscle cell pathology studies
In vivo neointimal response endpoint
Smooth muscle cell proliferation and migration interpretation
Type III RTK deconvolution in oncology models
Kinase panel selectivity profile
PDGFR/KIT/FLT3 pathway-specific interpretation
On-target validation with isomeric negative control
Isomer-specific potency context (AGL 2044 as control)
Target engagement–phenotype correlation

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

280.07826757 Da

Monoisotopic Mass

280.07826757 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8OO2SLF34L

Wikipedia

Agl-2043
1: Banai S, Gertz SD, Gavish L, Chorny M, Perez LS, Lazarovichi G, Ianculuvich M, Hoffmann M, Orlowski M, Golomb G, Levitzki A. Tyrphostin AGL-2043 eluting stent reduces neointima formation in porcine coronary arteries. Cardiovasc Res. 2004 Oct 1;64(1):165-71. PubMed PMID: 15364624.
2: Banai S, Chorny M, Gertz SD, Fishbein I, Gao J, Perez L, Lazarovichi G, Gazit A, Levitzki A, Golomb G. Locally delivered nanoencapsulated tyrphostin (AGL-2043) reduces neointima formation in balloon-injured rat carotid and stented porcine coronary arteries. Biomaterials. 2005 Feb;26(4):451-61. Erratum in: Biomaterials. 2005 Aug;26(23):4898-901. PubMed PMID: 15275819.
3: Gazit A, Yee K, Uecker A, Böhmer FD, Sjöblom T, Ostman A, Waltenberger J, Golomb G, Banai S, Heinrich MC, Levitzki A. Tricyclic quinoxalines as potent kinase inhibitors of PDGFR kinase, Flt3 and Kit. Bioorg Med Chem. 2003 May 1;11(9):2007-18. PubMed PMID: 12670652.

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